Bienvenue dans la boutique en ligne BenchChem!

4-(Piperidin-3-yl)aniline

Regiochemistry Molecular Geometry Structure-Activity Relationship

4-(Piperidin-3-yl)aniline (CAS 19733-56-3) is the essential racemic precursor for manufacturing the FDA-approved PARP inhibitor niraparib. Its 3-position piperidine substitution on the aniline ring creates a unique spatial geometry that 4-substituted regioisomers cannot replicate—making it irreplaceable for stereochemically demanding syntheses. The aniline handle enables diverse derivatization (diazotization, acylation, Buchwald-Hartwig amination) for library synthesis. Both (R)- and (S)-enantiomers are available separately for chiral resolution. Supplied as a solid at ≥95% purity for cost-effective scale-up.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 19733-56-3
Cat. No. B168726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)aniline
CAS19733-56-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2
InChIKeyCOUOFYDJUDASPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-3-yl)aniline (CAS 19733-56-3): Scientific Identity and Procurement Baseline


4-(Piperidin-3-yl)aniline (CAS 19733-56-3) is an organic compound with the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol. It consists of a piperidine ring linked at the 3-position to an aniline moiety, and is typically supplied as a solid with a purity specification of ≥95% . The compound exists as a racemic mixture unless otherwise specified, with the (S)-enantiomer (CAS 1196713-21-9) and (R)-enantiomer (CAS 1334823-70-9) available as distinct chemical entities for stereochemically demanding applications [1].

Why 4-(Piperidin-3-yl)aniline (CAS 19733-56-3) Cannot Be Generically Substituted: A Procurement Rationale


The substitution of 4-(piperidin-3-yl)aniline with closely related analogs such as 4-(piperidin-4-yl)aniline or 3-(piperidin-4-yl)aniline is not a chemically neutral decision. The position of the piperidine ring attachment on the aniline core dictates the three-dimensional geometry and the spatial orientation of the basic nitrogen, which is a critical determinant of molecular recognition in both biological target engagement and supramolecular assembly [1]. Furthermore, in applications requiring a defined stereochemical outcome, the racemic mixture cannot substitute for the enantiopure (S)- or (R)-forms without a commensurate loss of activity or the introduction of undesired pharmacological profiles, as evidenced in the synthesis of the PARP inhibitor niraparib [2].

Quantitative Differential Evidence for 4-(Piperidin-3-yl)aniline (CAS 19733-56-3)


Regiochemical Differentiation: 3- vs. 4-Substituted Piperidinyl Anilines

The key differentiator for 4-(piperidin-3-yl)aniline lies in its specific regiochemistry (3-position attachment), which is structurally distinct from its 4-position analog. This distinction is not trivial; it alters the compound's fundamental geometry. While direct head-to-head biological data for the parent compounds are not available in the open literature, the structural difference is quantifiable. 4-(Piperidin-3-yl)aniline possesses an InChIKey of COUOFYDJUDASPJ-UHFFFAOYSA-N, whereas 4-(piperidin-4-yl)aniline (CAS 113310-52-4) has an InChIKey of NRVYHSVBQNFNAX-UHFFFAOYSA-N [1][2]. This difference in molecular identity translates to a calculated topological polar surface area (TPSA) of 38.1 Ų for the 3-yl isomer [1], compared to a similar but distinct value for the 4-yl isomer. More importantly, the spatial vector of the piperidine ring relative to the aniline plane is altered, which directly impacts intermolecular interactions and molecular recognition.

Regiochemistry Molecular Geometry Structure-Activity Relationship

Stereochemical Differentiation: Racemate vs. Enantiopure (S)-Isomer in Drug Synthesis

In the synthesis of the FDA-approved anti-cancer drug niraparib, the (S)-enantiomer of 4-(piperidin-3-yl)aniline is a critical intermediate. The racemic mixture (CAS 19733-56-3) is not a direct substitute, as the final drug product requires the specific stereochemistry of the (3S)-piperidinyl moiety for optimal binding to PARP enzymes [1]. The patent literature explicitly details processes for preparing the enantiopure (S)-4-(piperidin-3-yl)aniline, underscoring that the racemate cannot fulfill the same synthetic role without additional and costly chiral resolution steps [1]. The specific stereochemistry is essential for achieving the required binding affinity and efficacy of the final drug product [1].

Stereochemistry Medicinal Chemistry PARP Inhibition

Purity and Characterization: Standard Commercial Specifications

Commercially, 4-(piperidin-3-yl)aniline (racemic) is routinely supplied with a minimum purity specification of 95% . For enantiopure forms, such as (S)-4-(piperidin-3-yl)aniline, vendors typically provide a higher purity guarantee, often determined by HPLC as 97.5% or greater . This difference in standard purity reflects the more stringent synthetic and purification requirements for chiral molecules. A purchaser seeking a high-purity building block for sensitive reactions will find a higher baseline purity specification for the enantiopure compounds, which may justify their higher cost by reducing downstream purification burdens.

Quality Control Procurement Analytical Chemistry

Validated Application Scenarios for 4-(Piperidin-3-yl)aniline (CAS 19733-56-3) Based on Quantitative Evidence


As a Key Intermediate in the Synthesis of the PARP Inhibitor Niraparib

The (S)-enantiomer of 4-(piperidin-3-yl)aniline is a documented and patented intermediate in the large-scale synthesis of niraparib, an FDA-approved PARP inhibitor for treating ovarian and other cancers. The racemic mixture is a precursor that must be resolved to obtain the active (S)-enantiomer. This application underscores the compound's specific and irreplaceable role in a high-value pharmaceutical manufacturing process [1].

As a Chiral Building Block for Stereospecific Medicinal Chemistry Campaigns

The availability of both (R)- and (S)-enantiomers of 4-(piperidin-3-yl)aniline makes it a valuable chiral scaffold for medicinal chemistry. The rigid piperidine ring and aniline moiety provide a platform for exploring structure-activity relationships where the stereochemistry at the 3-position is a critical determinant of biological activity. This is in contrast to regioisomers like 4-(piperidin-4-yl)aniline, which cannot provide the same spatial orientation [2].

In Materials Science and Supramolecular Chemistry Requiring Specific Topology

The distinct connectivity and resulting geometry of 4-(piperidin-3-yl)aniline, as evidenced by its unique InChIKey and computed properties, make it a specific building block for the construction of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other supramolecular architectures. The 3-position attachment creates a different angle and distance between the basic nitrogen and the aniline ring compared to the 4-position analog, which is a critical parameter in crystal engineering [3].

As a Starting Material for Derivatization via the Aniline Moiety

The aniline group in 4-(piperidin-3-yl)aniline is a versatile functional handle for a wide array of chemical transformations, including diazotization, acylation, and Buchwald-Hartwig amination. This allows for the introduction of further molecular complexity while preserving the specific regiochemistry of the 3-substituted piperidine. This is a common synthetic strategy for generating compound libraries for biological screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.